3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one is a synthetic compound that has garnered attention for its potential pharmacological applications. It belongs to a class of compounds known as piperidine derivatives, which are often investigated for their biological activities, particularly in the context of central nervous system disorders.
This compound has been referenced in various patent applications and scientific literature, indicating its relevance in medicinal chemistry. Notably, it has been associated with the development of bradykinin receptor antagonists and other therapeutic agents targeting pain and inflammatory diseases .
Chemically, 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of dihydropyrazinones, which are characterized by a pyrazine ring fused with a carbonyl group.
The synthesis of 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require purification techniques such as silica gel chromatography to isolate the final product from reaction mixtures. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one features:
The structural formula can be represented as follows:
Key structural data includes:
3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one can participate in various chemical reactions typical of amines and heterocycles:
Reactions often require careful control of pH and temperature to prevent side reactions. The stability of the compound under different conditions is crucial for its application in pharmaceutical formulations .
The mechanism of action for 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one is primarily related to its interaction with specific receptors in the central nervous system. Compounds in this class have shown potential as antagonists at bradykinin receptors, which are implicated in pain signaling pathways.
Studies indicate that modifications to the piperidine structure can enhance binding affinity and selectivity towards target receptors, suggesting that this compound may exhibit significant pharmacological effects .
Physical properties include:
Chemical properties relevant to this compound include its stability under various pH conditions and reactivity towards electrophiles due to the presence of functional groups.
Relevant data on solubility and stability can be critical for formulation development in pharmaceutical applications .
3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one has potential applications in:
Multi-component reactions (MCRs) enable efficient construction of the piperidine-dihydropyrazinone scaffold in a single step, minimizing purification intermediates. The Ugi four-component reaction (Ugi-4CR) is particularly effective for conjugating 4-benzylpiperidine, cyclopropyl isocyanide, and glyoxylic acid derivatives to form the target hybrid. This one-pot process proceeds via imine formation, followed by nucleophilic addition of the isocyanide and subsequent rearrangement, yielding linear intermediates that undergo spontaneous cyclization to dihydropyrazinones [2] [6]. Optimization studies reveal that electron-deficient glyoxylic acids (e.g., 2-oxo-2-arylacetic acids) enhance cyclization kinetics by increasing electrophilicity at the carbonyl center. Solvent screening demonstrates that aprotic polar solvents like DMF or acetonitrile improve yields (68–85%) compared to protic solvents (45–62%), attributed to suppressed imine hydrolysis [2].
Table 1: Ugi-4CR Optimization for Hybrid Synthesis
Glyoxylic Acid Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Phenylglyoxylic acid | DMF | 25 | 12 | 85 |
4-Nitrophenylglyoxylic acid | MeCN | 40 | 8 | 82 |
Phenylglyoxylic acid | MeOH | 25 | 12 | 58 |
4-Methoxyphenylglyoxylic acid | DMF | 25 | 12 | 76 |
Alternative MCR approaches employ Passerini-azide sequences, where α-azido carboxylic acids serve as bifunctional components. After initial Passerini adduct formation, Staudinger reduction generates iminophosphorane intermediates, which undergo intramolecular aza-Wittig reactions to furnish dihydropyrazinones. This method achieves moderate stereoselectivity (dr 3:1) but requires stringent anhydrous conditions [1].
Cyclization of linear precursors remains pivotal for dihydropyrazinone assembly. Microwave-assisted intramolecular dehydrative cyclization of N-(1-(4-benzylpiperidinyl))-2-(cyclopropylamino)acetamide intermediates in toluene at 150°C for 20 minutes achieves near-quantitative conversion, significantly outperforming conventional heating (12 hours, 70% yield) [2]. The reaction proceeds via nucleophilic attack of the secondary amine on the adjacent carbonyl, followed by acid-catalyzed dehydration. Catalytic p-toluenesulfonic acid (p-TSA) (10 mol%) optimizes kinetics by facilitating enolization and water elimination [5].
Table 2: Cyclization Methods for Dihydropyrazinone Core
Method | Conditions | Time | Yield (%) |
---|---|---|---|
Microwave irradiation | Toluene, 150°C, p-TSA (10 mol%) | 20 min | 95 |
Conventional heating | Toluene, reflux, p-TSA (10 mol%) | 12 h | 70 |
Base-mediated | K₂CO₃, DMF, 80°C | 6 h | 45 |
Photocatalytic | Ru(bpy)₃Cl₂, MeCN, blue LEDs | 3 h | 65 |
Solution-phase cyclization of α-ketoamide precursors offers a metal-free alternative. Using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents, cyclization occurs at ambient temperature within 4 hours (yield: 78%). This method preserves acid-sensitive functional groups but requires rigorous exclusion of moisture [5].
Stereocontrol at C4 of the piperidine ring critically influences biological activity. Asymmetric hydrogenation of Δ⁴-enpiperidine intermediates using Ru-(S)-BINAP catalysts achieves 94% ee and >95% conversion under 50 bar H₂ in methanol. Kinetic studies indicate rate-determining hydride transfer, with electronic modulation of the phosphine ligand (e.g., introduction of 3,5-xylyl groups) enhancing enantioselectivity [9]. For N-functionalization, Raney nickel-catalyzed reductive amination of 4-benzylpiperidin-4-one with ammonium acetate yields 4-amino-substituted piperidines (90% isolated yield). Subsequent coupling with cyclopropylamine via Buchwald-Hartwig amination employs Pd₂(dba)₃/XPhos (2 mol%) to form the C–N bond, minimizing racemization [5].
Enantioselective deprotonation at C3 of piperidine derivatives uses (–)-sparteine/s-BuLi systems (–78°C), followed by electrophilic quenching with alkyl halides. This method installs substituents with 88% ee but requires stoichiometric chiral auxiliaries [9].
Final purification leverages preparative reversed-phase HPLC (C18 column) with gradient elution (10→50% acetonitrile/0.1% TFA in H₂O) to isolate the target compound at >99% purity. Analytical validation employs orthogonal techniques: ¹H/¹³C NMR confirms structural integrity via diagnostic signals (δ 6.45 ppm, pyrazinone H⁴; δ 3.85 ppm, piperidine N–CH₂); HRMS (ESI+) verifies molecular mass ([M+H]⁺ m/z calcd. 312.1810, found 312.1813); HPLC-UV/ELSD quantifies impurities (<0.5%) [1] [5].
Table 3: Analytical Parameters for Purity Assessment
Analytical Method | Conditions | Key Metrics |
---|---|---|
RP-HPLC | C18, 30:70 MeCN/H₂O (0.1% FA), 1 mL/min | tᴿ = 8.2 min; purity >99% |
¹H NMR | 500 MHz, DMSO-d6 | δ 1.05 (m, 4H, cyclopropyl) |
HRMS | ESI+, TOF analyzer | Δ = 0.96 ppm error |
FT-IR | ATR mode | ν = 1675 cm⁻¹ (C=O, dihydropyrazinone) |
Crystallization from ethyl acetate/n-hexane (1:5) yields X-ray-diffractable crystals, confirming s-cis conformation of the dihydropyrazinone ring and equatorial orientation of the benzyl substituent [1].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: